4-Amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with an amino group and a methyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methylaminoantipyrine: A related compound with similar structural features but different functional groups.
1,2-Dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one monohydrochloride: Another pyrazolone derivative with distinct chemical properties.
Uniqueness: 4-Amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H8ClN3O |
---|---|
Molecular Weight |
149.58 g/mol |
IUPAC Name |
4-amino-5-methyl-1,2-dihydropyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C4H7N3O.ClH/c1-2-3(5)4(8)7-6-2;/h5H2,1H3,(H2,6,7,8);1H |
InChI Key |
LSFLCGOVWLWGDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.